molecular formula C26H31FO6 B2450842 9,11-Dehydro Flunisolide Acetate CAS No. 5049-89-8

9,11-Dehydro Flunisolide Acetate

Cat. No. B2450842
CAS RN: 5049-89-8
M. Wt: 458.526
InChI Key: KWCRYAKNMDCXSU-FRXWPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9,11-Dehydro Flunisolide Acetate” is an intermediate compound related to Flunisolide . Flunisolide is a corticosteroid often prescribed as treatment for allergic rhinitis . It is known for its anti-inflammatory action, which is achieved by activating glucocorticoid receptors .


Molecular Structure Analysis

Flunisolide and “9,11-Dehydro Flunisolide Acetate” have the same molecular mass (434), the same molecular formula (C24H31FO6), and similar chemical structures. They differ only by the position of the fluorine atom on the steroid skeleton .

Scientific Research Applications

Solid-State Properties and Polymorphism

Solid-state studies on Flunisolide have revealed its existence in multiple crystalline forms, each with distinct physico-chemical properties. The commercial forms include modification II and the hemihydrate form, with form I emerging upon heating above 230°C. These forms were differentiated using techniques like FTIR spectroscopy, X-ray powder diffractometry, and thermal analysis. Their stability under various conditions was also explored to understand the solid-solid transitions and the solubility relationships among the forms (Bartolomei, 2000).

Crystallization and Polymorphic Forms

Supercritical Fluids Crystallization of Flunisolide was investigated to prepare different pure polymorphs using the solution enhanced dispersion by supercritical fluids (SEDS) technique. The study aimed to control particle characteristics and produce new polymorphs by manipulating the temperature, pressure, and flow rates of drug solution and CO2, thus shedding light on the diverse crystalline forms of Flunisolide (Velaga, Berger, & Carlfors, 2002).

Pharmacokinetic Determinants

The 11beta-hydroxysteroid dehydrogenase (11beta-HSD) system is crucial in the action of glucocorticoids and mineralocorticoids, and Flunisolide is no exception. The pharmacokinetic data of various steroids used in clinical practice were characterized, highlighting the significance of the 11beta-HSD activities in the efficacy of synthetic corticosteroids like Flunisolide (Diederich et al., 2002).

Lung Retention and Efficacy

Retention of Flunisolide in Rat Lungs after a single inhalation was studied to understand its residence time and mechanism of action. The research provided insights into the duration for which Flunisolide is retained in lung tissue, offering a partial explanation for the drug's efficacy in the treatment of bronchial asthma (Kantar et al., 2012).

Mechanism of Action

Target of Action

The primary target of 9,11-Dehydro Flunisolide Acetate is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely distributed in almost every cell in the body. They play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

9,11-Dehydro Flunisolide Acetate acts as a glucocorticoid receptor agonist . This means it binds to the glucocorticoid receptor, activating it. The activation of these receptors has an anti-inflammatory action . The anti-inflammatory actions of corticosteroids like 9,11-Dehydro Flunisolide Acetate are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .

Biochemical Pathways

Upon activation of the glucocorticoid receptor, 9,11-Dehydro Flunisolide Acetate influences several biochemical pathways. It is thought to suppress the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, precipitating lymphocytopenia, and interfering with antigen-antibody binding .

Pharmacokinetics

Flunisolide, a related compound, is rapidly absorbed following oral ingestion and bronchial or intranasal inhalation . Systemic bioavailability is 21%, 39%, and 49% when it is administered orally, by inhalation, and intranasally, respectively . After intranasal inhalation, peak plasma concentrations are reached in 10 to 30 minutes . .

Result of Action

The activation of glucocorticoid receptors by 9,11-Dehydro Flunisolide Acetate leads to a reduction in inflammation and immune responses . When given as an intranasal spray, flunisolide reduces watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat that are common allergic symptoms .

Action Environment

The action, efficacy, and stability of 9,11-Dehydro Flunisolide Acetate can be influenced by various environmental factors. It’s important to note that the effectiveness of similar corticosteroids can be affected by factors such as the individual’s health status, the presence of other medications, and individual genetic variations .

Safety and Hazards

Flunisolide, a related compound, has some side effects including temporary nose and throat dryness, irritation, bleeding or unpleasant taste or smell. Nasal septum perforation is rarely reported. Rare, but localized infections of the nose and pharynx with Candida albicans have been reported and long-term use may raise the chance of cataracts or glaucoma .

properties

IUPAC Name

[2-[(4R,8S,9S,13R,19S)-19-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FO6/c1-14(28)31-13-21(30)26-22(32-23(2,3)33-26)12-18-16-11-20(27)19-10-15(29)6-8-24(19,4)17(16)7-9-25(18,26)5/h6-8,10,16,18,20,22H,9,11-13H2,1-5H3/t16?,18?,20-,22+,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCRYAKNMDCXSU-FRXWPNSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CC(C5=CC(=O)C=CC45C)F)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](CC3[C@@]1(CC=C4C3C[C@@H](C5=CC(=O)C=C[C@]45C)F)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Dehydro Flunisolide Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.